

Solubility Profile of 1-Methyl-4-(4-nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methyl-4-(4-nitrophenyl)piperazine
Cat. No.:	B098782

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1-Methyl-4-(4-nitrophenyl)piperazine** in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the structural features of the molecule and the principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility values under their specific laboratory conditions. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug development, where understanding the solubility of such compounds is critical.

Introduction

1-Methyl-4-(4-nitrophenyl)piperazine is a chemical compound of interest in various research and development endeavors.^[1] Its molecular structure, incorporating a piperazine ring, a methyl group, and a nitrophenyl group, bestows upon it a unique combination of polarity and basicity, which in turn governs its solubility in different solvent systems. A thorough understanding of its solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation, and *in vitro/in vivo* screening. This guide aims to provide a

foundational understanding of its expected solubility in a range of common laboratory solvents and to equip researchers with the methodology to determine its quantitative solubility.

Molecular Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of **1-Methyl-4-(4-nitrophenyl)piperazine** are presented below.

Property	Value	Source
IUPAC Name	1-methyl-4-(4-nitrophenyl)piperazine	[2]
Molecular Formula	C11H15N3O2	[2]
Molecular Weight	221.26 g/mol	[2]
CAS Number	16155-03-6	[2]
Appearance	Solid (predicted)	General Knowledge
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	

The molecule possesses a polar nitro group (-NO₂) and a basic tertiary amine within the piperazine ring, which can be protonated. The phenyl ring and the methyl group contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The nitrogen atoms in the piperazine ring are potential hydrogen bond acceptors, and if protonated, the N-H group can act as a hydrogen bond donor.

Qualitative Solubility Assessment

In the absence of experimentally determined quantitative solubility data, a qualitative assessment can be made based on the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Table 1: Predicted Qualitative Solubility of **1-Methyl-4-(4-nitrophenyl)piperazine** in Common Laboratory Solvents

Solvent	Solvent Type	Polarity	Predicted Solubility	Rationale
Water	Polar Protic	High	Sparingly Soluble to Insoluble	<p>The presence of the nonpolar aromatic ring and methyl group likely outweighs the polarity of the nitro and piperazine groups, leading to low aqueous solubility.</p> <p>Aromatic nitro compounds are generally insoluble in water.^[3]</p>
Methanol	Polar Protic	High	Soluble	<p>The polarity of methanol and its ability to hydrogen bond should facilitate the dissolution of the compound.</p>
Ethanol	Polar Protic	High	Soluble	<p>Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility.</p>
Isopropanol	Polar Protic	Medium	Moderately Soluble	<p>The increased nonpolar</p>

				character of isopropanol compared to methanol and ethanol may slightly reduce solubility.
Acetonitrile	Polar Aprotic	High	Soluble	As a polar aprotic solvent, acetonitrile should be effective at solvating the polar regions of the molecule.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	Very Soluble	DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)	Polar Aprotic	High	Very Soluble	Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.
Dichloromethane (DCM)	Nonpolar	Low	Soluble	The compound's nonpolar aromatic ring should interact

				favorably with the nonpolar nature of DCM.
Chloroform	Nonpolar	Low	Soluble	Similar to DCM, chloroform is a good solvent for many organic compounds with both polar and nonpolar features.
Ethyl Acetate	Polar Aprotic	Medium	Moderately Soluble	The moderate polarity of ethyl acetate suggests it should be a reasonable solvent.
Tetrahydrofuran (THF)	Polar Aprotic	Medium	Soluble	THF is a good solvent for a wide range of organic compounds due to its moderate polarity and ether linkage.
Acetone	Polar Aprotic	Medium	Soluble	Acetone's polarity should allow for good solvation of the compound.
Toluene	Nonpolar	Low	Moderately Soluble	The aromatic nature of toluene will interact favorably with the nitrophenyl

				group, but the polar groups of the solute may limit solubility.
Hexane	Nonpolar	Very Low	Insoluble	The high polarity of the nitro and piperazine groups will make it immiscible with the very nonpolar hexane.
Diethyl Ether	Nonpolar	Low	Sparingly Soluble	While it has some polarity due to the ether oxygen, its overall nonpolar character will likely limit the solubility of this compound. Piperazine itself is insoluble in diethyl ether. [4]

Experimental Protocol for Solubility Determination

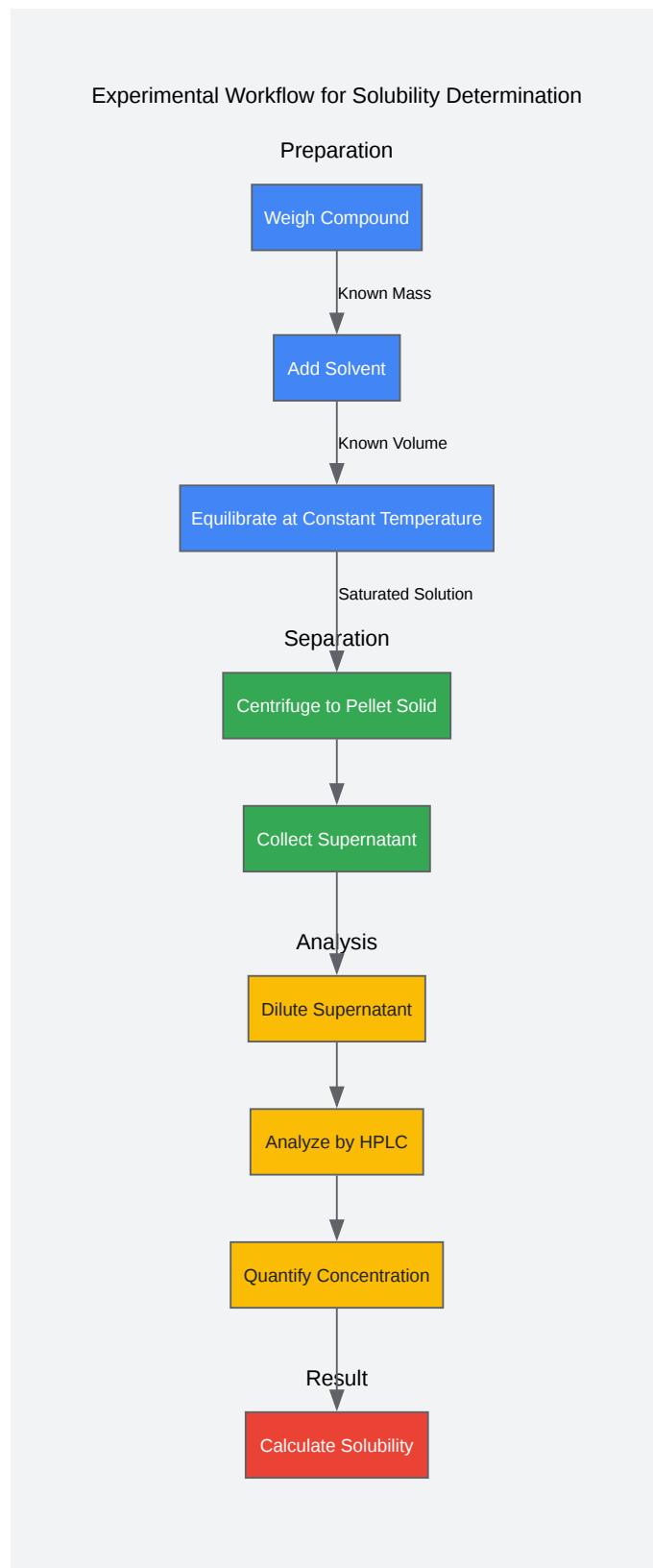
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a generalized method for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

- **1-Methyl-4-(4-nitrophenyl)piperazine** (solid)
- Selected solvents (analytical grade)

- Analytical balance (± 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Constant temperature shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow



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Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

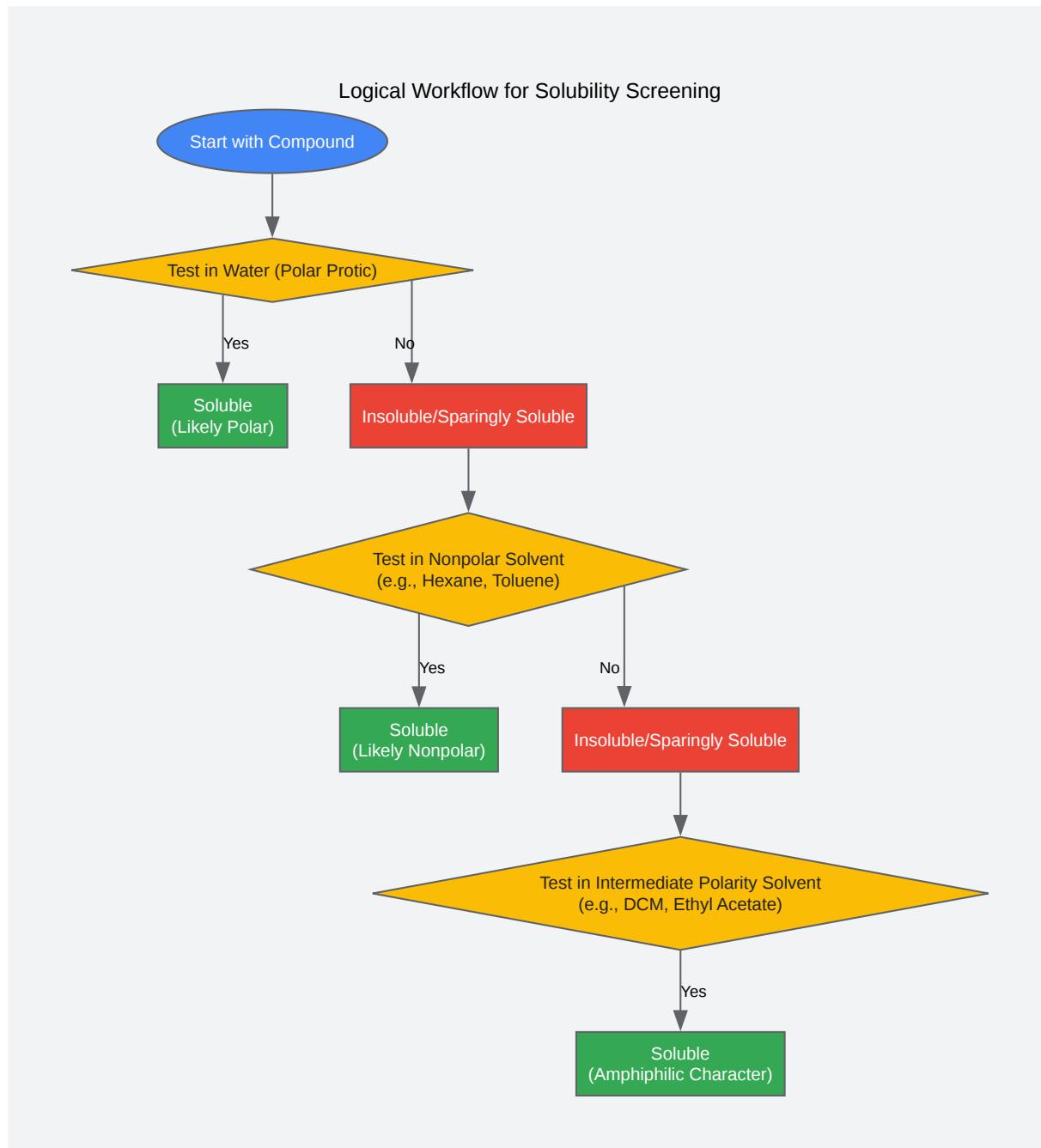
Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **1-Methyl-4-(4-nitrophenyl)piperazine** and place it into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Add a known volume of the selected solvent to the vial.
 - Securely cap the vial and place it in a constant temperature shaker.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.
- Separation of Undissolved Solid:
 - After equilibration, remove the vial and visually confirm the presence of undissolved solid.
 - Centrifuge the vial at a high speed to pellet the undissolved solid.
 - Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
- Quantification of Solute Concentration:
 - Prepare a series of standard solutions of **1-Methyl-4-(4-nitrophenyl)piperazine** of known concentrations in the same solvent.
 - Accurately dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the standard solutions and the diluted supernatant sample using a validated analytical method, such as HPLC-UV.
 - Construct a calibration curve from the data of the standard solutions.

- Determine the concentration of **1-Methyl-4-(4-nitrophenyl)piperazine** in the diluted supernatant sample by interpolating from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.
 - The resulting concentration is the solubility of **1-Methyl-4-(4-nitrophenyl)piperazine** in the selected solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Logical Approach to Solubility Screening

For researchers who need to quickly assess the solubility of **1-Methyl-4-(4-nitrophenyl)piperazine** in various types of solvents, a logical, tiered approach can be employed.

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Caption: A decision-making workflow for qualitatively screening the solubility of a compound.

Conclusion

While quantitative solubility data for **1-Methyl-4-(4-nitrophenyl)piperazine** is not readily available in the public domain, a qualitative assessment based on its molecular structure provides valuable insights for researchers. The compound is predicted to be soluble in polar aprotic and polar protic solvents, moderately soluble in solvents of intermediate polarity and nonpolar aromatic solvents, and sparingly soluble to insoluble in highly nonpolar solvents and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This technical guide serves as a foundational resource for scientists and professionals, enabling informed solvent selection and facilitating the successful application of **1-Methyl-4-(4-nitrophenyl)piperazine** in research and development.

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